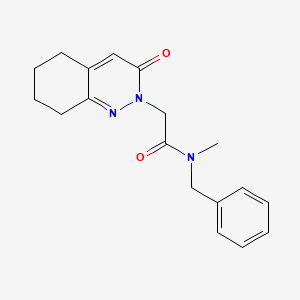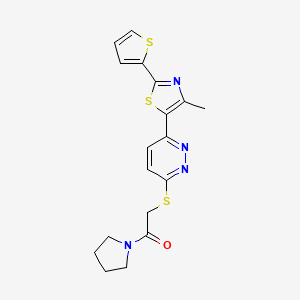![molecular formula C19H23N5O2S B11228813 6-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11228813.png)
6-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)AZEPANE is a complex organic compound featuring a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)AZEPANE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the triazolopyridazine core, followed by sulfonylation and subsequent azepane ring formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)AZEPANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
1-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)AZEPANE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)AZEPANE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The triazolopyridazine core is known to interact with nucleic acids and proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog with similar biological activities.
Triazolopyridazine: Shares the core structure but lacks the sulfonyl and azepane groups.
Triazoloquinoxaline: Another triazole derivative with distinct biological properties.
Uniqueness
1-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)AZEPANE is unique due to its combination of the triazolopyridazine core with a sulfonyl group and an azepane ring. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
6-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H23N5O2S/c1-14-7-8-16(17-9-10-19-21-20-15(2)24(19)22-17)13-18(14)27(25,26)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
XOEPKPWCYOOEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C=C2)C)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11228730.png)
![7-(3,4-Dimethoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228731.png)

![6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228747.png)
![N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11228761.png)
![5-phenyl-N-[4-(propan-2-yl)phenyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228773.png)
![7-(2,3-Dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11228776.png)
![1-(4-chlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]cyclopentanecarboxamide](/img/structure/B11228786.png)
![N-(4-chloro-3-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11228789.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11228793.png)
![methyl 2-chloro-5-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228802.png)

![1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228817.png)
![N-(4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228829.png)
